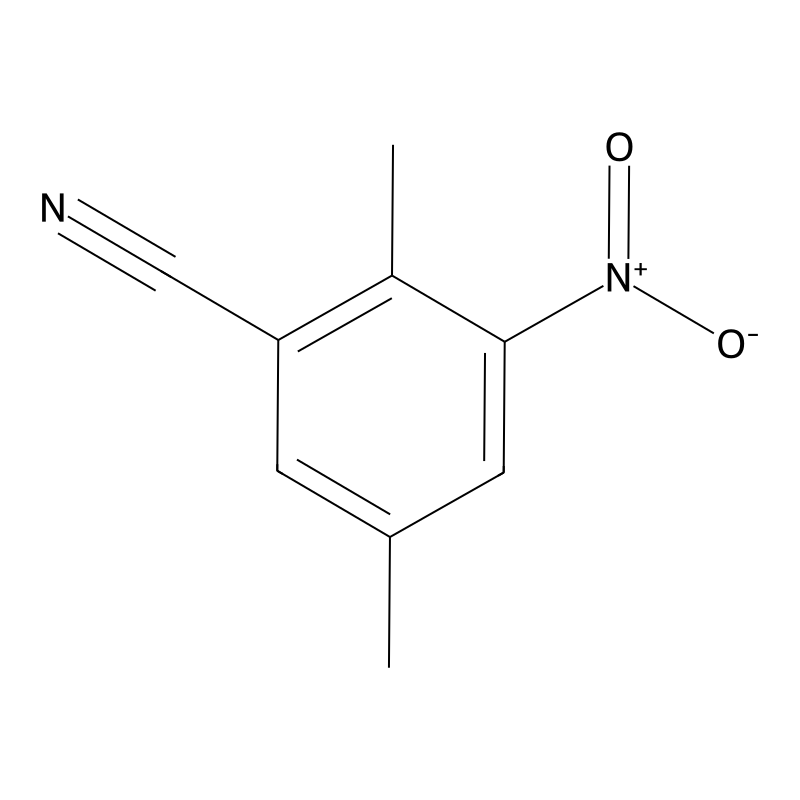

2,5-Dimethyl-3-nitrobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,5-Dimethyl-3-nitrobenzonitrile is an aromatic compound with the molecular formula . It features a nitro group and a nitrile group attached to a benzene ring that also contains two methyl substituents. This compound is characterized by its unique structure, which influences its chemical behavior and potential applications in various fields, including organic synthesis and pharmaceuticals.

- Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

- Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Reduction: The nitro group can be reduced to an amine under appropriate conditions, which is significant for further functionalization .

Synthesis of 2,5-Dimethyl-3-nitrobenzonitrile can be achieved through several methods:

- Nitration of 2,5-Dimethylbenzonitrile: This method involves the nitration of 2,5-Dimethylbenzonitrile using a mixture of nitric and sulfuric acids to introduce the nitro group at the meta position.

- Substitution Reactions: Utilizing ortho-nitrochlorobenzenes in reactions with cuprous cyanide under specific conditions can yield various ortho-nitrobenzonitriles, including 2,5-Dimethyl-3-nitrobenzonitrile .

- Reagents and Conditions: Common reagents include cuprous cyanide and alkali metal bromides at elevated temperatures (e.g., 158-190°C) for optimal yields .

2,5-Dimethyl-3-nitrobenzonitrile finds applications in several areas:

- Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules due to its reactive functional groups.

- Pharmaceuticals: Potential applications in drug development due to its structural properties that may influence biological activity.

- Material Science: Use in developing polymers or materials that require specific chemical functionalities.

Several compounds share structural similarities with 2,5-Dimethyl-3-nitrobenzonitrile. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,4-Dimethyl-3-nitrobenzonitrile | Different methyl positioning | |

| 3-Methyl-4-nitrobenzonitrile | Variation in methyl and nitro positioning | |

| 4-Methyl-3-nitrobenzonitrile | Similar structure but different substituents | |

| 3-Amino-4-methylbenzonitrile | Contains an amino group instead of nitro |

Uniqueness

The unique arrangement of methyl groups and the specific position of the nitro group in 2,5-Dimethyl-3-nitrobenzonitrile contribute to its distinct reactivity and potential applications compared to other similar compounds. Its synthesis pathways also differ slightly due to these structural variations.